molecular formula C8H11F3O3 B2668592 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 40657-29-2

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No. B2668592
CAS RN: 40657-29-2
M. Wt: 212.168
InChI Key: JWDYGCDCWBPJCV-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one, also known as DEFE, is a fluorinated enone compound . It has a molecular weight of 212.17 and its IUPAC name is 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one .


Molecular Structure Analysis

The molecular formula of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is C8H11F3O3 . The exact mass is 212.06600 .

Scientific Research Applications

Synthesis of Isoxazoles and Pyrazoles

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one: serves as a valuable precursor for the preparation of isoxazole and pyrazole derivatives. Researchers have explored its reactivity with hydroxylamine hydrochloride, leading to the formation of isoxazole compounds . These heterocyclic structures find applications in medicinal chemistry, agrochemicals, and materials science.

Peptide Synthesis

The compound reacts with amino groups, yielding N-protected amino acids. This property is particularly useful in peptide synthesis, where controlled protection and deprotection steps are crucial for constructing complex peptide sequences .

Antifungal and Antimicrobial Agents

While not directly an application of the compound itself, its derivatives play a role in the development of antifungal and antimicrobial agents. Triazole derivatives, including those derived from 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one , exhibit promising biological activities . For instance, fluconazole and itraconazole, both containing triazole moieties, are widely used antifungal drugs.

Regiospecific Preparation of Azoles

The compound and its trichloroacetylacetate derivatives have been employed in regiospecific preparation methods for azoles. These reactions allow for the selective formation of specific positions within the azole ring system, enhancing synthetic efficiency .

α,β-Unsaturated Oximes and Isoxazole Derivatives

Researchers have developed improved methods for preparing α,β-unsaturated oximes and isoxazole derivatives using this compound. These derivatives find applications in diverse areas, including pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

The safety information available indicates that 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYGCDCWBPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

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